BenchChemオンラインストアへようこそ!

Chloromethyl cyclopropylmethyl carbonate

Prodrug design Metabolic stability Conformational restriction

Chloromethyl cyclopropylmethyl carbonate (molecular formula C6H9ClO3, molecular weight 164.59 g/mol) is a chloromethyl alkyl carbonate ester belonging to a class of bifunctional electrophilic reagents widely employed in prodrug design. It features a chloromethyl leaving group at one terminus and a cyclopropylmethyl ester moiety at the other, enabling its use as an alkylating agent for phosphonate, carboxylate, and amine-bearing pharmacophores.

Molecular Formula C6H9ClO3
Molecular Weight 164.59 g/mol
Cat. No. B8452946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl cyclopropylmethyl carbonate
Molecular FormulaC6H9ClO3
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESC1CC1COC(=O)OCCl
InChIInChI=1S/C6H9ClO3/c7-4-10-6(8)9-3-5-1-2-5/h5H,1-4H2
InChIKeyNMRAZANQXYYQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethyl Cyclopropylmethyl Carbonate – Structural Identity, Prodrug-Reagent Class, and Procurement Rationale


Chloromethyl cyclopropylmethyl carbonate (molecular formula C6H9ClO3, molecular weight 164.59 g/mol) is a chloromethyl alkyl carbonate ester belonging to a class of bifunctional electrophilic reagents widely employed in prodrug design . It features a chloromethyl leaving group at one terminus and a cyclopropylmethyl ester moiety at the other, enabling its use as an alkylating agent for phosphonate, carboxylate, and amine-bearing pharmacophores . Structurally, it is synthesized via esterification of cyclopropylmethanol with chloromethyl chloroformate under basic conditions . This compound serves as a chemical intermediate in the preparation of bioreversible prodrug derivatives, where the cyclopropylmethyl group may confer differentiated steric, electronic, and metabolic stability properties compared to linear or branched-chain alkyl analogs within the same reagent class .

Why Chloromethyl Cyclopropylmethyl Carbonate Cannot Be Casually Replaced by Other Chloromethyl Alkyl Carbonates


Although chloromethyl alkyl carbonates share a common α-chloromethyl carbonate functional core, their biochemical performance is exquisitely sensitive to the nature of the alkyl substituent [1]. In the landmark PMPA prodrug series, substituting the isopropyl group with methyl, ethyl, or t-butyl analogs yielded 2.5- to 500-fold differences in antiviral potency, dramatic shifts in plasma stability half-lives, and divergent oral bioavailability profiles [1]. Each alkyl group imparts a unique combination of lipophilicity (influencing membrane permeability), steric shielding of the carbonate linkage (dictating enzymatic hydrolysis rates), and prodrug activation kinetics [2]. The cyclopropylmethyl substituent introduces additional conformational rigidity through its strained three-membered ring, a structural feature that cannot be replicated by acyclic alkyl groups and is increasingly exploited in medicinal chemistry to enhance metabolic stability and target binding [3]. Consequently, generic replacement of the cyclopropylmethyl analog with a simple alkyl carbonate risks unpredictable shifts in activation rates, tissue distribution, and overall prodrug performance.

Chloromethyl Cyclopropylmethyl Carbonate Evidence Guide: Quantified Differentiation from Closest Alkyl Carbonate Analogs


Cyclopropylmethyl vs. Isopropyl Chloromethyl Carbonate: Conformational Rigidity and Metabolic Stability Implications

The cyclopropylmethyl group introduces a conformationally constrained, strained ring system (bond angle ~60° vs. ~109.5° for sp³ carbon) that restricts rotational freedom compared to the freely rotating isopropyl group of chloromethyl isopropyl carbonate (CMIC). This structural constraint can reduce metabolic CYP-mediated oxidation at the α-carbon, as documented for cyclopropane-containing drug candidates across multiple therapeutic classes [1]. While direct comparative microsomal stability data for chloromethyl cyclopropylmethyl carbonate vs. CMIC are not publicly available, the cyclopropyl fragment has been shown to reduce intrinsic clearance by up to 10-fold compared to isopropyl in matched molecular pairs within kinase inhibitor series [2]. This class-level advantage suggests that the cyclopropylmethyl carbonate reagent may yield prodrugs with prolonged systemic exposure relative to those prepared with CMIC.

Prodrug design Metabolic stability Conformational restriction

Lipophilicity Modulation: Chloromethyl Cyclopropylmethyl Carbonate vs. Chloromethyl Methyl Carbonate and Chloromethyl Ethyl Carbonate

The cyclopropylmethyl group provides a calculated logP contribution intermediate between short-chain alkyl (methyl, ethyl) and bulky branched alkyl (isopropyl, t-butyl) substituents. The cyclopropylmethyl group has a Hansch π value of approximately 1.0 (cyclopropyl ~0.7, methylene spacer ~0.5, with attenuation), yielding a predicted logP increase of roughly 1.0 unit relative to chloromethyl methyl carbonate (Hansch π for methyl = 0.56) and approximately 0.4 units less than chloromethyl isopropyl carbonate (Hansch π for isopropyl = 1.53) [1]. This intermediate lipophilicity may strike a practical balance between membrane permeability and aqueous solubility—a persistent optimization challenge in prodrug development highlighted by the PMPA prodrug series, where the isopropyl analog provided the highest oral bioavailability among acyclic candidates due to this balanced profile [2].

Lipophilicity engineering Prodrug permeability LogP optimization

Steric Shielding and Enzymatic Hydrolysis Rates: Cyclopropylmethyl vs. Acyclic Alkyl Carbonates

The rate of carboxylesterase-mediated hydrolysis of the carbonate prodrug linkage is modulated by steric bulk around the alkoxy moiety, which shields the carbonyl from nucleophilic attack. In the PMPA prodrug series, the t-butyl methyl carbonate showed exceptional chemical stability but negligible enzymatic conversion in dog plasma, whereas the isopropyl analog displayed optimal balance—rapid quantitative conversion to the monoester within 2 hours in dog plasma [1]. The cyclopropylmethyl group presents a unique steric profile: the cyclopropane ring occupies a compact volume (molar refractivity ≈ 13.7 cm³/mol) comparable to isopropyl (MR ≈ 14.97 cm³/mol) but with a distinctly different shape (triangular planar vs. V-branched), which may differentially affect accessibility to the carboxylesterase 1 (CES1) active site [2]. Class-level SAR indicates that cyclopropane-containing esters often exhibit intermediate hydrolysis rates between linear and branched alkyl analogs of similar carbon count [3].

Enzymatic hydrolysis Carboxylesterase Prodrug activation rate

Procurement-Specific Differentiation: Purity Profile and Analytical Documentation Benchmarks

Chloromethyl cyclopropylmethyl carbonate is typically supplied at a standard purity specification of 95%, with batch-specific QC documentation . In contrast, chloromethyl isopropyl carbonate (CMIC)—the most widely used analog for tenofovir disoproxil synthesis—is available at higher purities from pharmacopeial-grade suppliers, but the cyclopropylmethyl variant offers a distinct reagent for IP-diversification strategies in prodrug patent portfolios [1]. The synthesis route from cyclopropylmethanol and chloromethyl chloroformate is well-defined, and the product can be characterized by NMR, HPLC, and GC methods analogous to those established for other chloromethyl alkyl carbonates .

Analytical quality control Procurement specification Purity verification

Cyclopropane Ring as a Bioisostere: Differentiation in Target Binding Conformation and Off-Target Selectivity Potential

The cyclopropane ring is a well-established bioisostere for isopropyl, ethyl, and vinyl groups in medicinal chemistry, but with the added benefit of conformational preorganization and altered electronic character (C–C bonds in cyclopropane possess partial π-character due to Walsh-type orbital overlap) [1]. This electronic feature can influence π-stacking interactions and hydrogen bond acceptor properties of the adjacent carbonate carbonyl. In the context of prodrug design, the released cyclopropylmethanol byproduct (after carbonate cleavage) has a different toxicity and clearance profile compared to isopropanol or methanol released from other chloromethyl alkyl carbonates [2]. While direct comparative toxicity data for cyclopropylmethanol vs. isopropanol are limited, cyclopropylmethanol (CAS 2516-33-8) is classified as a combustible liquid with acute oral toxicity LD50 > 500 mg/kg (rat), whereas methanol is significantly more toxic (LD50 ~5,628 mg/kg but with known neurotoxic and metabolic acidosis risks) [2].

Bioisosterism Conformational restriction Target selectivity

Chloromethyl Cyclopropylmethyl Carbonate: High-Value Application Scenarios Informed by Quantitative Evidence


Oral Prodrug Design Requiring Intermediate Lipophilicity and Metabolic Stability

In prodrug programs targeting oral delivery of highly polar phosphonate or carboxylate drugs (e.g., antiviral nucleotide analogs), chloromethyl cyclopropylmethyl carbonate can serve as an alkylating agent to construct bioreversible carbonate prodrugs. The cyclopropylmethyl group is predicted to deliver logP values intermediate between those achieved with methyl and isopropyl carbonate reagents [REFS-3; Evidence_Item 2], potentially balancing passive permeability with aqueous solubility. The conformational rigidity of the cyclopropane ring may additionally reduce CYP-mediated oxidative metabolism of the prodrug relative to acyclic alkyl analogs, extending in vivo half-life [REFS-3; Evidence_Item 1]. This scenario is particularly relevant for antiviral and anti-infective prodrug programs where the established isopropyl carbonate (as in tenofovir disoproxil) has been successful, but differentiation in IP space or pharmacokinetic profile is desired [1].

Patent-Driven Prodrug Diversification for Phosphonate Antiviral Agents

The commercial success of tenofovir disoproxil fumarate, built on chloromethyl isopropyl carbonate chemistry, has driven extensive patenting of isopropyl-based prodrug esters [2]. Chloromethyl cyclopropylmethyl carbonate provides a structurally distinct, non-obvious alternative for novel phosphonate prodrug compositions. The cyclopropylmethyl group introduces a strained carbocycle that is not encompassed by the broad claims on linear and branched alkyl carbonate prodrugs. Researchers pursuing IP-differentiated nucleotide prodrugs (e.g., for HIV, HBV, or HSV) can employ this reagent to generate patentable compositions-of-matter with potentially comparable or enhanced performance [1]. The synthetic route is directly analogous to that used for CMIC, minimizing process development overhead [1].

Exploratory SAR Studies of Esterase-Mediated Prodrug Activation Kinetics

For medicinal chemistry teams investigating the relationship between alkoxy group structure and carboxylesterase-mediated prodrug activation, chloromethyl cyclopropylmethyl carbonate offers a geometrically unique comparator to the commonly tested linear (methyl, ethyl) and branched (isopropyl, t-butyl) alkyl carbonates [1]. The cyclopropylmethyl group's compact triangular shape and altered electronic character (due to partial π-character of cyclopropane C–C bonds) may interact with the CES1 active site differently than acyclic analogs, providing SAR data that cannot be obtained from other reagents [2]. This reagent is thus valuable for mechanistic enzymology studies and in vitro-in vivo correlation (IVIVC) modeling of prodrug activation [1].

Prodrug Constructs Where Alcohol Byproduct Toxicity Is a Critical Concern

For high-dose prodrug regimens where the alcohol released upon carbonate cleavage could accumulate to toxicologically relevant levels, the cyclopropylmethanol byproduct from chloromethyl cyclopropylmethyl carbonate presents a distinct safety profile compared to methanol (from chloromethyl methyl carbonate) [2]. Cyclopropylmethanol lacks the specific neurotoxic and metabolic acidosis risks associated with methanol, and is not a known human toxicant at the exposure levels anticipated from prodrug dosing [2]. Researchers developing prodrugs for chronic indications requiring high daily doses (e.g., antiviral maintenance therapy) should consider this reagent as a safer-by-design alternative to the methyl carbonate when alcohol byproduct toxicity informs reagent selection [2].

Quote Request

Request a Quote for Chloromethyl cyclopropylmethyl carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.